molecular formula C16H30N2O B5577141 1-(3-methylbutanoyl)-4-(4-methylcyclohexyl)piperazine

1-(3-methylbutanoyl)-4-(4-methylcyclohexyl)piperazine

Cat. No. B5577141
M. Wt: 266.42 g/mol
InChI Key: PMIHDOIISUXYQW-UHFFFAOYSA-N
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Description

Piperazine derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to material science. These compounds exhibit a wide range of biological and chemical properties, making them valuable in various scientific and industrial fields.

Synthesis Analysis

Piperazine compounds are typically synthesized through multistep chemical reactions involving specific starting materials and catalysts. For example, heterocyclic compounds can be obtained using aminophenyl piperazines and other precursors through a carefully controlled synthesis process (Lv et al., 2019). Another approach involves the reaction of piperazine with dibasic acid chlorides to produce diacyl-di-piperazides (Tung, 1957).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using techniques like IR, 1H NMR, and X-ray crystallography. These methods provide insights into the compound's framework and functional groups, contributing to a better understanding of their chemical behavior and potential applications. For instance, the crystal structure of specific piperazine derivatives has been refined to study their properties (Perrakis et al., 1996).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cyclocondensation and Schiff base formation, leading to a wide range of products with diverse properties. These reactions are essential for modifying the chemical structure to achieve desired biological or physical properties. For example, Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing piperazine moiety have been synthesized, demonstrating significant cytotoxic and antibacterial properties (Keypour et al., 2017).

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues have been explored for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural flexibility of piperazine allows it to serve as a critical building block in designing anti-TB molecules, with studies highlighting the importance of structure-activity relationships in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Therapeutics

Piperazine's utility extends across various therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Its incorporation into drug design has led to the development of numerous marketed drugs with diverse pharmacological activities. The slight modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, indicating its critical role in drug discovery and development (Rathi et al., 2016).

Antidepressants and CNS Agents

Many antidepressants and central nervous system (CNS) agents feature a piperazine substructure, attributed to its favorable CNS pharmacokinetic profile. Modifications in the piperazine moiety can influence the drug's efficacy, potency, and toxicity, making it a focus for developing novel antidepressant compounds. This is supported by a comprehensive review of piperazine-based antidepressants, highlighting current developments and structure-activity relationships in this domain (Kumar et al., 2021).

Broad Pharmacological Applications

Piperazine and its derivatives exhibit a broad range of biological activities, making them potent biologically active compounds in therapeutic areas such as antimicrobial, antitubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. The modifications in the piperazine ring show high efficacy with better potency and lesser toxicity, underscoring its versatility in drug design (Verma & Kumar, 2017).

properties

IUPAC Name

3-methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-6-4-14(3)5-7-15/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIHDOIISUXYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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